molecular formula C12H15NO5 B15243235 1-(4,5-Diethoxy-2-nitrophenyl)ethanone

1-(4,5-Diethoxy-2-nitrophenyl)ethanone

Cat. No.: B15243235
M. Wt: 253.25 g/mol
InChI Key: FKKPZCUAOMWHHD-UHFFFAOYSA-N
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Description

1-(4,5-Diethoxy-2-nitrophenyl)ethanone ( 1351383-11-3) is a nitroaromatic ketone compound supplied for specialized research applications. With a molecular formula of C12H15NO5 and a molecular weight of 253.25 g/mol, this chemical serves as a valuable building block in organic synthesis and chemical research . Compounds of this structural class, featuring electron-donating ethoxy groups and an electron-withdrawing nitro substituent on the same aromatic ring, are of significant interest in the development of more complex molecular architectures and are investigated for their potential photochemical properties . As a solid substance, it requires specific handling and cold-chain transportation to ensure stability and purity . This product is intended For Research Use Only and is strictly for use in laboratory settings. It is not approved for human or veterinary diagnostic or therapeutic use, nor for any form of personal use . Researchers should consult the safety data sheet prior to use and adhere to all applicable laboratory safety protocols.

Properties

Molecular Formula

C12H15NO5

Molecular Weight

253.25 g/mol

IUPAC Name

1-(4,5-diethoxy-2-nitrophenyl)ethanone

InChI

InChI=1S/C12H15NO5/c1-4-17-11-6-9(8(3)14)10(13(15)16)7-12(11)18-5-2/h6-7H,4-5H2,1-3H3

InChI Key

FKKPZCUAOMWHHD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C(=O)C)[N+](=O)[O-])OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,5-Diethoxy-2-nitrophenyl)ethanone typically involves the nitration of 4,5-diethoxyacetophenone. The process can be summarized as follows:

    Starting Material: 4,5-diethoxyacetophenone.

    Nitration: The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to avoid over-nitration or decomposition of the product.

    Isolation and Purification: The crude product is isolated by filtration and purified by recrystallization from an appropriate solvent, such as ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, as well as implementing safety measures to handle the corrosive and hazardous reagents involved in the nitration process.

Chemical Reactions Analysis

Types of Reactions

1-(4,5-Diethoxy-2-nitrophenyl)ethanone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The ethanone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium ethoxide in ethanol for nucleophilic aromatic substitution.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products Formed

    Reduction: 1-(4,5-Diethoxy-2-aminophenyl)ethanone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 1-(4,5-Diethoxy-2-nitrophenyl)acetic acid.

Scientific Research Applications

1-(4,5-Diethoxy-2-nitrophenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its derivatives are studied for their potential chemical reactivity and properties.

    Biology: The compound and its derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4,5-Diethoxy-2-nitrophenyl)ethanone depends on its chemical reactivity. The nitro group can undergo reduction to form an amino group, which can interact with biological molecules. The ethanone group can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved in its biological activity are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The following table compares substituent patterns, molecular weights, and key properties of analogous compounds from the evidence:

Compound Name Substituents Molecular Formula Key Properties/Findings Source
1-(2-Amino-6-nitrophenyl)ethanone 2-NH₂, 6-NO₂ C₈H₈N₂O₃ Non-hazardous (per GHS), unstudied toxicology; stable under standard conditions
1-(4-Hydroxy-5-methoxy-2-nitrophenyl)ethanone 4-OH, 5-OCH₃, 2-NO₂ C₉H₉NO₅ Likely polar due to hydroxyl and nitro groups; spectroscopic data (NMR/IR) available
1-(5-Chloro-2-nitrophenyl)ethanone 5-Cl, 2-NO₂ C₈H₆ClNO₃ Irritant class; used in synthesis of downstream amino derivatives
1-(4,5-Difluoro-2-hydroxyphenyl)ethanone 4-F, 5-F, 2-OH C₈H₆F₂O₂ Black solid; characterized by ¹H NMR and IR spectroscopy
1-(4,5-Diethyl-2-hydroxyphenyl)ethanone 4-C₂H₅, 5-C₂H₅, 2-OH C₁₂H₁₆O₂ Boiling point 134–137°C; synthesized via Fries rearrangement with AlCl₃
Key Observations:
  • Electron-Withdrawing vs. Donating Groups: Nitro groups (e.g., in 1-(2-Amino-6-nitrophenyl)ethanone) enhance electrophilicity, facilitating nucleophilic aromatic substitution, whereas ethoxy/methoxy groups increase solubility in organic solvents .
  • Spectroscopic Behavior: Compounds with proximal substituents (e.g., 2-nitro and 4,5-diethoxy) exhibit distinct NMR splitting patterns. For example, in 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone, proximity to the nitro group caused significant chemical shift differences in ¹H and ¹³C NMR, which diminished at higher temperatures due to isomerization .
  • Synthetic Routes: Fries rearrangement (e.g., for 1-(4,5-diethyl-2-hydroxyphenyl)ethanone) is a common method for synthesizing substituted acetophenones, though nitro-substituted analogs may require alternative approaches to avoid over-oxidation .

Hazard and Stability Profiles

  • Nitro-Containing Compounds: While 1-(2-Amino-6-nitrophenyl)ethanone is classified as non-hazardous, nitro groups generally pose explosion risks under high heat or friction. The absence of hazard classification here may reflect stabilization by the amino group .
  • Chloro and Fluoro Derivatives: Halogenated analogs (e.g., 1-(5-Chloro-2-nitrophenyl)ethanone) are often irritants, requiring careful handling . Fluorinated variants (e.g., 1-(4,5-difluoro-2-hydroxyphenyl)ethanone) show enhanced thermal stability due to strong C-F bonds .

Isomerization and Dynamic Effects

In 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone, variable-temperature NMR revealed isomerization kinetics with an energy barrier of ~67 kJ·mol⁻¹. Similar behavior is expected in nitro-substituted acetophenones, where steric and electronic effects influence isomer equilibrium .

Research Findings and Implications

Synthetic Utility : Ethoxy and methoxy groups improve solubility, making such compounds viable intermediates in pharmaceutical synthesis (e.g., for antifungal or antiviral agents) .

Spectroscopic Signatures : Substituent position dictates NMR splitting patterns. For instance, ethoxy groups at positions 4 and 5 would shield adjacent protons, leading to upfield shifts compared to meta-substituted analogs .

Safety Considerations: Despite structural similarities, hazard profiles vary widely. For example, amino-nitro combinations may mitigate toxicity, whereas halogenated derivatives require stringent safety protocols .

Biological Activity

1-(4,5-Diethoxy-2-nitrophenyl)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antioxidant and anticancer properties, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The chemical formula of this compound is C12H15N2O5C_{12}H_{15}N_{2}O_{5}, with a molecular weight of approximately 253.25 g/mol. The compound features a nitrophenyl moiety substituted with two ethoxy groups at the 4 and 5 positions, which may influence its biological properties.

Antioxidant Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antioxidant activity. For instance, derivatives containing the nitrophenyl group have shown promising results in DPPH radical scavenging assays. In a comparative study, certain derivatives were found to have antioxidant activities exceeding that of ascorbic acid by up to 1.4 times .

Table 1: Antioxidant Activity of Related Compounds

CompoundDPPH Scavenging Activity (%)Comparison to Ascorbic Acid
Compound A79.621.37 times higher
Compound B78.671.35 times higher
This compoundTBDTBD

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines. In vitro studies indicated cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The compound demonstrated a higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, suggesting selective activity against certain cancer types .

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Selectivity Index
U-87TBDHigher
MDA-MB-231TBDLower

The mechanisms underlying the biological activities of this compound are likely multifaceted. The presence of the nitro group may enhance electron-withdrawing properties, facilitating interactions with cellular targets such as reactive oxygen species (ROS). This interaction can lead to reduced oxidative stress within cells, contributing to its antioxidant effects .

In anticancer applications, it is hypothesized that the compound may induce apoptosis in cancer cells through the activation of intrinsic pathways or by disrupting cellular signaling associated with proliferation and survival .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for optimizing the biological activity of compounds like this compound. Modifications in substituents on the aromatic ring can significantly influence both antioxidant and anticancer properties. For example, variations in alkoxy groups and their positions can alter lipophilicity and bioavailability, impacting overall efficacy .

Case Studies

Several case studies have highlighted the potential therapeutic applications of similar compounds:

  • Case Study on Antioxidant Properties : A study focused on hydrazone derivatives demonstrated enhanced DPPH scavenging activity correlating with specific structural modifications akin to those in this compound .
  • Case Study on Anticancer Activity : Research involving nitro-substituted phenolic compounds revealed their ability to inhibit tumor growth in vivo models, supporting further investigation into related compounds like this compound for cancer therapy .

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